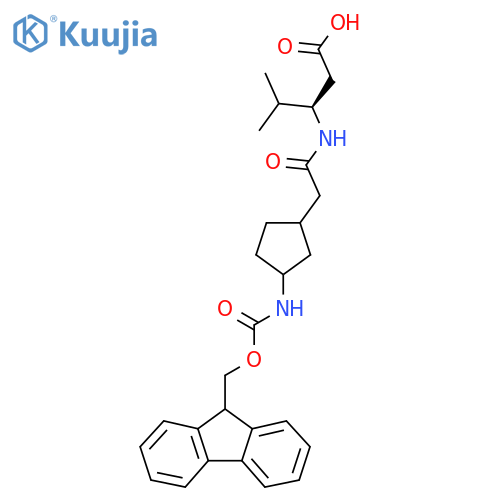

Cas no 2171450-51-2 ((3R)-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid)

(3R)-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid

- 2171450-51-2

- (3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid

- EN300-1579754

-

- インチ: 1S/C28H34N2O5/c1-17(2)25(15-27(32)33)30-26(31)14-18-11-12-19(13-18)29-28(34)35-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,17-19,24-25H,11-16H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t18?,19?,25-/m1/s1

- InChIKey: AEENKHJVNGOILR-ZPHNUYGRSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(CC(N[C@H](CC(=O)O)C(C)C)=O)C1)=O

計算された属性

- せいみつぶんしりょう: 478.24677219g/mol

- どういたいしつりょう: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 734

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

(3R)-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1579754-10.0g |

(3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid |

2171450-51-2 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1579754-2.5g |

(3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid |

2171450-51-2 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1579754-0.1g |

(3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid |

2171450-51-2 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1579754-1.0g |

(3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid |

2171450-51-2 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1579754-50mg |

(3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid |

2171450-51-2 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1579754-1000mg |

(3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid |

2171450-51-2 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1579754-0.25g |

(3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid |

2171450-51-2 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1579754-0.05g |

(3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid |

2171450-51-2 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1579754-500mg |

(3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid |

2171450-51-2 | 500mg |

$3233.0 | 2023-09-24 | ||

| Enamine | EN300-1579754-5000mg |

(3R)-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid |

2171450-51-2 | 5000mg |

$9769.0 | 2023-09-24 |

(3R)-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

(3R)-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acidに関する追加情報

CAS No. 2171450-51-2および(3R)-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acidの専門的解説

CAS No. 2171450-51-2は、ペプチド合成や医薬品中間体として注目される化合物です。特に、(3R)-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acidという長い名称からもわかるように、Fmoc保護基を有する環状ペプチドの一種であり、創薬研究やバイオテクノロジー分野で重要な役割を果たします。

近年、AI創薬や精���医療の進展に伴い、ペプチド医薬品の需要が高まっています。この化合物は、標的タンパク質との高い親和性を示すことが報告されており、がん治療や免疫疾患への応用が期待されています。また、プロテアーゼ耐性に優れた構造を持つため、経口投与可能なペプチド開発の鍵となる可能性があります。

Fmoc基は、固相ペプチド合成(SPPS)において広く利用される保護基です。この化合物の合成プロセスでは、環状構造の形成と立体選択性の制御が重要なポイントとなります。最新のフロー化学技術を応用することで、従来よりも効率的な製造が可能になってきています。

分析技術の面では、HPLCや質量分析(LC-MS)を用いた純度評価が不可欠です。特に、光学純度の確認にはキラルカラムが活用されます。また、NMRによる構造解析では、環状部分の立体配座に関する詳細な情報が得られます。

市場動向として、ペプチド治療薬の世界市場は2025年までに500億ドルを超えると予測されています。この化合物のような修飾ペプチドは、従来の低分子医薬品とバイオ医薬品の中間に位置する新規モダリティとして注目を集めています。

安全性評価では、in vitro毒性試験や代謝安定性の検討が行われます。特に、肝代謝酵素との相互作用や膜透過性に関するデータは、薬物動態予測に重要です。これらの知見は、ADMET特性の最適化に活用されます。

今後の展開としては、ドラッグデリバリーシステム(DDS)との組み合わせや、ナノ粒子を用いた標的指向性の向上が研究されています。また、コンピュテーショナルケミストリーを駆使した構造活性相関(SAR)解析により、さらなる活性向上が期待できます。

この化合物を取り扱う際には、低温保存が推奨されます。また、有機溶媒への溶解性を考慮した処方設計が必要です。研究用途で使用する場合は、分析証明書(CoA)の確認が品質保証の観点から重要となります。

総じて、CAS No. 2171450-51-2は、次世代医薬品開発の有望な候補として注目される化合物です。その特異的構造と生物学的活性は、個別化医療時代の到来とともに、さらに重要性を増していくと考えられます。

2171450-51-2 ((3R)-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid) 関連製品

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)